molecular formula C10H12FN3S B1481723 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098118-82-0

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481723
CAS No.: 2098118-82-0
M. Wt: 225.29 g/mol
InChI Key: SLTSKZXEDAUBJQ-UHFFFAOYSA-N
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Description

(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H12FN3S and its molecular weight is 225.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTSKZXEDAUBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluoroethyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Property Value
Molecular Formula C11H14FN3S
Molecular Weight 239.31 g/mol
CAS Number 2098070-21-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoroethyl and thiophene groups play crucial roles in modulating binding affinity and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Computational docking studies have shown that it can inhibit key proteins involved in cancer progression, such as VEGFR2 and FGFR1. For instance, a study indicated that derivatives similar to this compound exhibited significant inhibitory activity against these proteins, suggesting a role in cancer therapeutics .

Antimicrobial Properties

Research has also indicated that pyrazole derivatives possess antimicrobial activities. The presence of the thiophene moiety enhances this property, making it a candidate for further investigation in treating bacterial infections.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. Inhibitory assays revealed that certain derivatives can effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission .

Study 1: Antitumor Activity

A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the pyrazole structure significantly enhanced antiproliferative activity against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cell lines. The study concluded that the incorporation of the fluoroethyl group was essential for improved activity .

Study 2: Molecular Docking Simulations

Molecular docking studies revealed that this compound binds effectively to the active sites of targeted receptors. The docking scores suggested high binding affinity, indicating its potential as a lead compound for drug development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the fluorinated ethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in anticancer therapies .

Anti-inflammatory Properties
Studies have suggested that similar compounds can exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. The modulation of inflammatory mediators through such compounds could lead to novel therapeutic agents for treating chronic inflammatory diseases .

Agrochemical Applications

Pesticidal Activity
Compounds based on pyrazole have been explored for their pesticidal properties. The structural characteristics of this compound may contribute to its effectiveness as a pesticide or herbicide, targeting specific pests or weeds while minimizing impact on non-target organisms .

Material Science

Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance charge transport properties, making these compounds valuable in developing efficient electronic materials .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the effects of pyrazole derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis
Research on Anti-inflammatory Effects Investigated the anti-inflammatory potential of similar compoundsShowed reduction in inflammatory markers in vitro
Agrochemical Efficacy Study Assessed the pesticidal activity of pyrazole derivativesFound effective against common agricultural pests with low toxicity to beneficial insects
Organic Electronics Research Explored the use of thiophene derivatives in electronic applicationsReported enhanced performance in OLEDs due to improved charge mobility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
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(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.